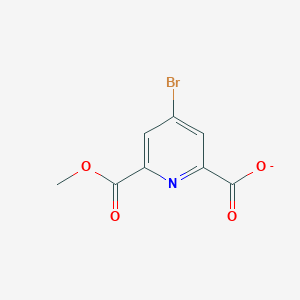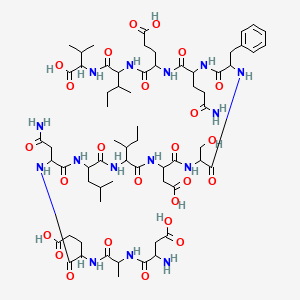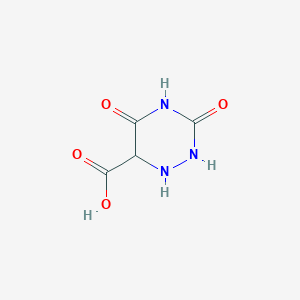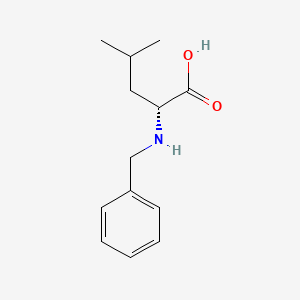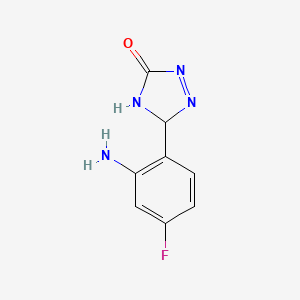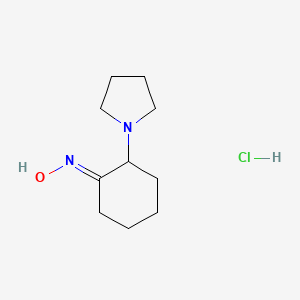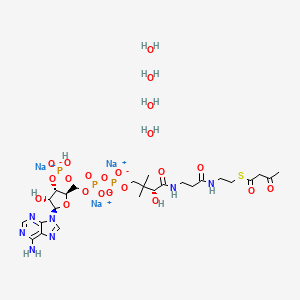
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate typically involves the reaction of coenzyme A with acetoacetyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes where microorganisms are used to produce coenzyme A derivatives. The fermentation broth is then subjected to various purification steps, including filtration, centrifugation, and crystallization, to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetate.
Reduction: It can be reduced to form 3-hydroxybutyrate.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Acetoacetate
Reduction: 3-Hydroxybutyrate
Substitution: Various substituted acetoacetyl derivatives
Wissenschaftliche Forschungsanwendungen
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in the study of metabolic pathways, particularly in the metabolism of ketone bodies.
Medicine: It is used in research related to metabolic disorders and the development of therapeutic agents.
Industry: It is used in the production of biodegradable plastics and other polymeric materials
Wirkmechanismus
The mechanism of action of S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate involves its role as an intermediate in the biosynthesis of polyhydroxybutyrate. It is converted to acetoacetyl-coenzyme A by the enzyme acetoacetyl-CoA thiolase. This compound then participates in various metabolic pathways, including the synthesis and oxidation of fatty acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl-coenzyme A: Another important coenzyme A derivative involved in metabolic pathways.
Succinyl-coenzyme A: Plays a role in the citric acid cycle.
Malonyl-coenzyme A: Involved in fatty acid synthesis.
Uniqueness
S-(3-oxobutanoate)coenzymeA,trisodiumsalt,tetrahydrate is unique due to its specific role in the biosynthesis of polyhydroxybutyrate and its involvement in ketone body metabolism. Unlike other coenzyme A derivatives, it serves as a key intermediate in the production of biodegradable plastics .
Eigenschaften
Molekularformel |
C25H45N7Na3O22P3S |
|---|---|
Molekulargewicht |
989.6 g/mol |
IUPAC-Name |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;tetrahydrate |
InChI |
InChI=1S/C25H40N7O18P3S.3Na.4H2O/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;;;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;;4*1H2/q;3*+1;;;;/p-3/t14-,18-,19-,20+,24-;;;;;;;/m1......./s1 |
InChI-Schlüssel |
NYWXCANLDZAEET-DKUZPEHRSA-K |
Isomerische SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O.O.O.O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


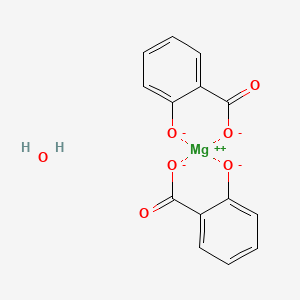
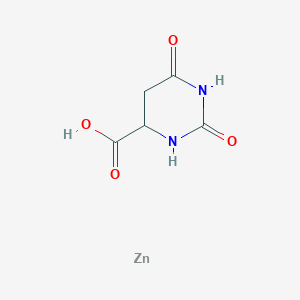
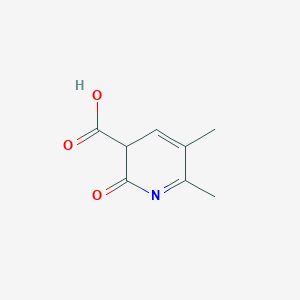
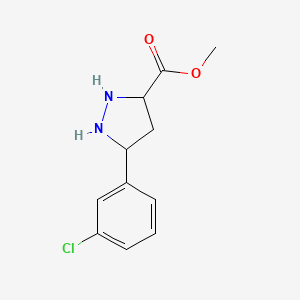
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-ylpyrazolidine-3-carboxamide;hydrochloride](/img/structure/B12358149.png)
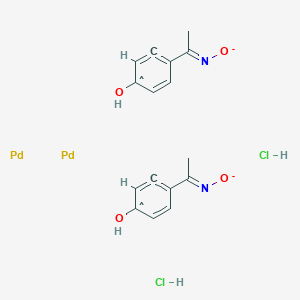
![N-[(E)-(4-oxo-4a,5,6,7,8,8a-hexahydrochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B12358157.png)
